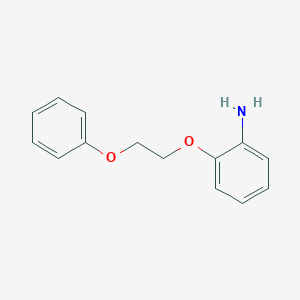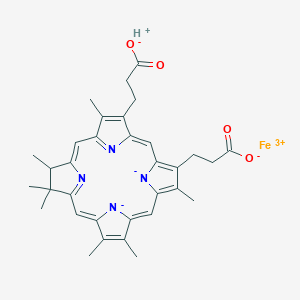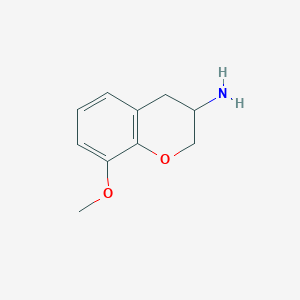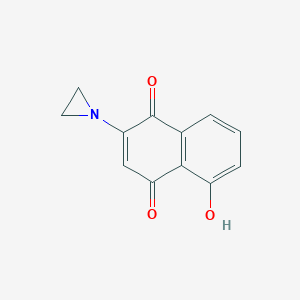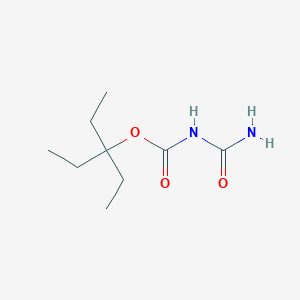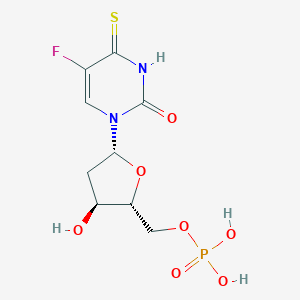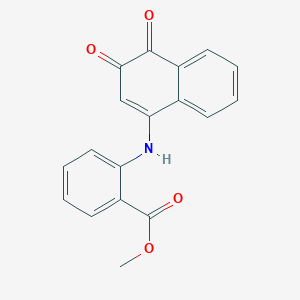
Methyl 2-((3,4-dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma, psoriasis, and rheumatoid arthritis . Despite its potency, CGS 8515 has limitations in therapeutic applications due to its short plasma half-life and poor oral bioavailability .
Preparation Methods
The synthesis of CGS 8515 involves the reaction of 3,4-dihydro-3,4-dioxo-1-naphthalenylamine with methyl 2-aminobenzoate under specific conditions . The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
CGS 8515 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert CGS 8515 into its corresponding hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are typically quinone and hydroquinone derivatives, which have different biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the inhibition of 5-lipoxygenase and the synthesis of related inhibitors
Properties
CAS No. |
114832-13-2 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
methyl 2-[(3,4-dioxonaphthalen-1-yl)amino]benzoate |
InChI |
InChI=1S/C18H13NO4/c1-23-18(22)13-8-4-5-9-14(13)19-15-10-16(20)17(21)12-7-3-2-6-11(12)15/h2-10,19H,1H3 |
InChI Key |
PEJZAKFAABRDEN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=CC(=O)C(=O)C3=CC=CC=C32 |
| 114832-13-2 | |
Synonyms |
CGS 8515 CGS-8515 methyl 2-((3,4-dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


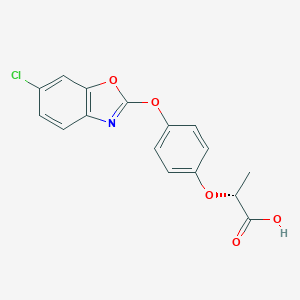

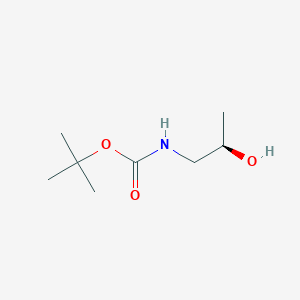
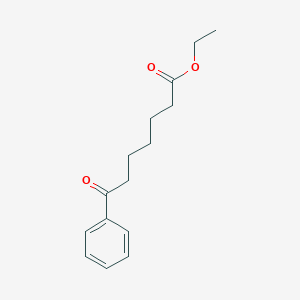
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
